Colistin B, also known as Polymyxin E2, is a cyclic polypeptide antibiotic belonging to the polymyxin family. [, ] It is a major component of the colistin complex, a mixture of closely related polypeptides produced by the bacterium Paenibacillus polymyxa. [, , ] Colistin B is primarily studied in scientific research for its antimicrobial activity against Gram-negative bacteria, especially multidrug-resistant strains. [, , , , ]
Colistin B is naturally produced by Paenibacillus polymyxa through fermentation processes. [, ] Commercial production generally involves large-scale fermentation followed by extraction and purification steps. [] Specific details on the optimized parameters and techniques employed in commercial-scale synthesis are often proprietary.
Colistin B, as a basic polypeptide, readily forms salts with sulfuric acid, forming colistin sulfate. [, , ] It can also be derivatized with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for detection and quantification purposes. [] Additionally, colistin B undergoes hydrolysis under acidic conditions, particularly in the presence of strong acids like sulfuric acid, leading to the cleavage of the methanesulfonate group when administered as colistimethate sodium (CMS). [, ]
Colistin B exerts its antibacterial activity primarily by disrupting the integrity and function of the bacterial outer membrane. [, ] It interacts with lipopolysaccharides (LPS), a major component of the outer membrane in Gram-negative bacteria. [, ] This interaction displaces divalent cations (calcium and magnesium) that stabilize the LPS layer, leading to membrane destabilization and increased permeability. [, ] This disruption allows the leakage of intracellular contents, ultimately leading to bacterial cell death.
Colistin B appears as a white to slightly yellow powder. [] It is relatively stable in solid form but can degrade in solution. [] It exhibits solubility in water and methanol but is practically insoluble in most organic solvents. [, ] Colistin B has basic properties due to the presence of five free amino groups in its structure. []
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